molecular formula C28H27N3O2S B4696172 (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B4696172
M. Wt: 469.6 g/mol
InChI Key: OHPTUZDMSZPQPY-LGUFXXKBSA-N
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Description

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one belongs to the thiazolone class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:

  • A 4-(3-methylphenyl)piperazine moiety at position 2, which enhances receptor-binding affinity, particularly in neurological targets .
  • An E-configuration at the benzylidene double bond, critical for stereoselective interactions .

Properties

IUPAC Name

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-21-6-5-9-24(18-21)30-14-16-31(17-15-30)28-29-27(32)26(34-28)19-22-10-12-25(13-11-22)33-20-23-7-3-2-4-8-23/h2-13,18-19H,14-17,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPTUZDMSZPQPY-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(benzyloxy)benzaldehyde with 2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The benzylidene moiety can be reduced to yield the corresponding benzyl derivative.

    Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various functionalized thiazolone derivatives.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: has shown potential in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazolone derivatives include modifications to the benzylidene substituent and piperazine ring , which influence solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Benzylidene Substituent Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-Benzyloxy 4-(3-Methylphenyl) ~457.56* High lipophilicity (inferred) N/A
(5E)-5-(4-Methoxybenzylidene) analog 4-Methoxy 4-(3-Methylphenyl) 393.51 Antimicrobial, anti-inflammatory
(5E)-5-[4-(Allyloxy)benzylidene] analog 4-Allyloxy 4-(2-Methylphenyl) 419.54 Moderate solubility in polar solvents
(5E)-5-(3-Nitrobenzylidene) analog 3-Nitro 4-(4-Methylphenyl) 408.44 Enhanced electronic interactions

*Calculated based on formula C₂₇H₂₅N₃O₂S.

Key Observations:

Benzylidene Substituents: Benzyloxy (target) vs. Allyloxy (): Introduces unsaturation, which may improve reactivity in further functionalization . Nitro (): Electron-withdrawing groups like -NO₂ alter electronic density, affecting binding to targets like kinases or receptors.

Piperazine Substituents :

  • 3-Methylphenyl (target) vs. 2-Methylphenyl (): The position of the methyl group influences steric hindrance and π-stacking with aromatic residues in biological targets.
  • 4-Methylphenyl (): Para-substitution optimizes spatial alignment with hydrophobic binding pockets, as seen in serotonin receptor analogs .

Biological Activity

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has emerged as a significant subject of research due to its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and applications, supported by case studies and comparative analyses.

Chemical Structure and Properties

The compound features a thiazolone core with a complex arrangement that includes:

  • A benzyloxybenzylidene moiety
  • A piperazine group substituted with a 3-methylphenyl ring

This unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolone Core : Cyclization of thioamide and α-haloketone precursors.
  • Introduction of the Benzyloxybenzylidene Moiety : Condensation with 4-(benzyloxy)benzaldehyde.
  • Attachment of the Piperazine Group : Nucleophilic substitution with 1-(3-methylphenyl)piperazine.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various microorganisms such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Studies have highlighted the compound's potential in cancer therapy:

  • It is believed to induce apoptosis in cancer cells by modulating key signaling pathways .
  • In vitro studies have demonstrated cytostatic effects against specific cancer cell lines, suggesting its viability as an anticancer agent .

The biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cell proliferation.
  • Receptor Modulation : It interacts with cellular receptors, altering their signaling pathways.
  • Induction of Apoptosis : Triggers programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of thiazole derivatives, including this compound against Escherichia coli and Candida albicans. Results indicated significant inhibition at varying concentrations, supporting its use in developing new antimicrobial agents .
  • Anticancer Activity Evaluation : Another research focused on the anticancer properties of similar thiazole compounds against pancreatic cancer cell lines. The findings revealed that these compounds exhibited notable cytotoxicity, indicating their potential as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-oneChlorophenyl groupAntimicrobial, anticancer
This compound3-Methylphenyl groupAntimicrobial, anticancer

The comparative analysis shows that while structurally similar compounds exhibit comparable activities, variations in substituents significantly influence their biological efficacy.

Q & A

Q. What are the standard synthetic protocols for preparing (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one?

The synthesis typically involves a condensation reaction between 4-(benzyloxy)benzaldehyde and a pre-formed thiazolone intermediate containing the 4-(3-methylphenyl)piperazine moiety. Key steps include:

  • Base-catalyzed condensation : Use of sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (60–80°C) to facilitate imine formation .
  • Purification : Recrystallization from 1,4-dioxane or chromatography to achieve >95% purity .
  • Intermediate preparation : The piperazine-thiazole intermediate is synthesized via nucleophilic substitution of 4-(3-methylphenyl)piperazine with a bromothiazole precursor .

Q. How can researchers characterize the molecular structure of this compound?

Structural characterization employs:

  • X-ray crystallography : Resolves the (5E)-configuration and confirms benzylidene-piperazine spatial arrangement (e.g., bond angles: C5–C6–C1 = 116.88°, β = 121.518°) .
  • NMR spectroscopy : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (piperazine N–CH2), and δ 5.1 ppm (benzyloxy –OCH2–) .
  • HPLC : Validates purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What methodologies are used to assess its pharmacological activity?

  • In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) staining, with IC50 values compared to reference compounds like CHS-828 .
  • Enzyme inhibition studies : Screen against kinases or proteases via fluorescence polarization, with ATP/GTP competitive binding assays .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to determine logP and bioavailability .

Q. How can researchers evaluate its solubility and stability in biological matrices?

  • Solubility : Measured in DMSO (stock solutions) and diluted into aqueous buffers (e.g., PBS) to assess precipitation thresholds .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS .
  • Photostability : Expose to UV light (254 nm) and monitor decomposition by TLC or HPLC .

Q. What structural analogs are critical for SAR studies?

Analog Key Modification Impact on Activity Reference
A Replacement of benzyloxy with methoxyReduced cytotoxicity (IC50 ↑ 2.5x)
B 3-Methylphenyl → Naphthyl in piperazineEnhanced kinase inhibition (Ki ↓ 40%)
C Thiazole → Thiazolidinone coreImproved solubility (logP ↓ 0.8)

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs with 15% higher yield .
  • Continuous flow reactors : Minimize by-products (e.g., over-oxidized thiazoles) through precise temperature control .
  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate condensation kinetics .

Q. How to resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Compare IC50 values across cell lines (e.g., MCF-7 vs. DLD-1) to identify tissue-specific effects .
  • Proteomics profiling : Use SILAC labeling to differentiate off-target effects (e.g., HSP90 inhibition) .
  • Crystallographic docking : Validate binding poses in kinase domains (e.g., EGFR vs. VEGFR2) to explain selectivity .

Q. What strategies enhance selective activity against cancer vs. normal cells?

  • Prodrug design : Incorporate hydrolyzable esters (e.g., acetyl groups) activated by tumor-associated esterases .
  • Targeted delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression in cancer cells .
  • Combination therapy : Screen with cisplatin or paclitaxel to identify synergistic ratios (e.g., CI < 0.5) .

Q. How can computational modeling predict interaction mechanisms?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with PI3Kγ) over 100 ns to identify stable binding conformers .
  • QSAR models : Use Randić indices and CODESSA descriptors to correlate logP with anti-inflammatory activity (R² > 0.85) .
  • Density Functional Theory (DFT) : Calculate frontier orbital energies (HOMO/LUMO) to predict redox stability .

Q. What are the challenges in developing combination therapies with this compound?

  • Drug-drug interactions : Screen for CYP450 inhibition (e.g., CYP3A4) using fluorescent substrates .
  • Resistance mechanisms : Profile ABC transporter (e.g., P-gp) overexpression in resistant cell lines via qPCR .
  • Formulation compatibility : Test stability in lipid nanoparticles (LNPs) vs. polymeric micelles using DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Reactant of Route 2
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(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

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